![molecular formula C11H11N3O B2512382 2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one CAS No. 516519-34-9](/img/structure/B2512382.png)
2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one
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Description
2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one , also known as UV 328 , belongs to the class of hydroxy phenol benzotriazoles . It serves as an ultraviolet (UV) absorber and is commonly added to plastics and other polymers due to its photostability . This property helps prevent discoloration and prolongs product stability, which can be crucial for consumer goods .
Chemical Reactions Analysis
UV 328 undergoes oxidation reactions at its alkyl side chains. This leads to the formation of hydroxy and/or oxo functional groups. Notable metabolites include UV 328-6/3-OH , UV 328-4/3-OH , and UV 328-4/3-CO . These transformations occur in blood and urine samples after oral exposure. Analytical techniques such as gas chromatography coupled to tandem mass spectrometry are employed for detection and quantification .
Safety and Hazards
While UV 328 is widely used, information on its toxic effects in humans remains limited. Researchers should investigate potential health risks associated with exposure. Preliminary data suggest low quantitative metabolism and urinary excretion rates, favoring biliary excretion and fecal elimination over renal excretion .
properties
IUPAC Name |
2-(benzotriazol-2-yl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-7-3-6-10(11)14-12-8-4-1-2-5-9(8)13-14/h1-2,4-5,10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSGFNQXLKEWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)N2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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